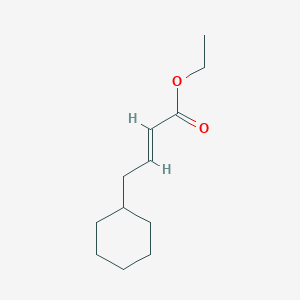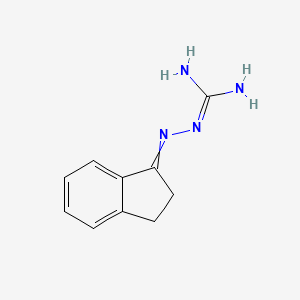
4-Chloro-1,8-naphthyridine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,8-naphthyridine-2,7-diamine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and amino groups at the 2nd and 7th positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,8-naphthyridine-2,7-diamine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination at the 4th position. Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches, such as green chemistry strategies, are often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or methanol .
Major Products
Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
4-Chloro-1,8-naphthyridine-2,7-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1,8-naphthyridine-2,7-diamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. In genomic sequencing, it functions as a universal base pair reader by forming stable triplets with DNA base pairs, generating distinguishable signatures under electrical bias .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-2,7-diamine: Similar in structure but lacks the chlorine atom at the 4th position.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have various functional groups at the 2nd and 7th positions, providing different chemical properties.
Uniqueness
Its ability to form stable hydrogen-bonded triplets with DNA base pairs makes it a valuable tool in genomic sequencing .
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-chloro-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C8H7ClN4/c9-5-3-7(11)13-8-4(5)1-2-6(10)12-8/h1-3H,(H4,10,11,12,13) |
Clé InChI |
OKGBQPWWXPUMII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CC(=N2)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
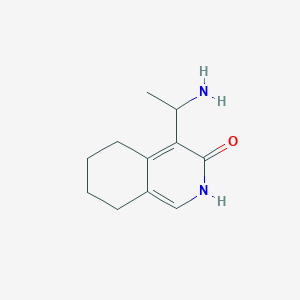
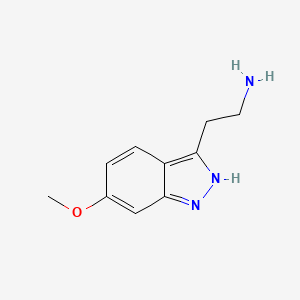

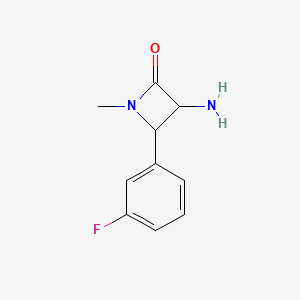
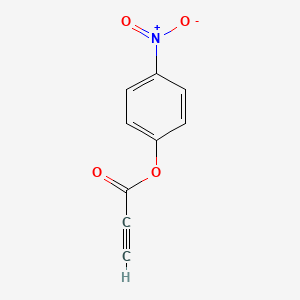
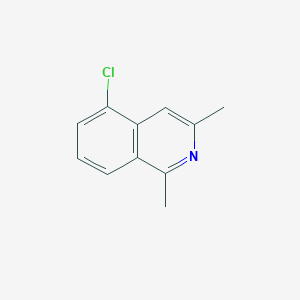


![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
